3-Nitro-2-(piperidin-1-yl)benzoic acid
Description
Significance of Nitroaromatic and Piperidine (B6355638) Moieties in Organic Synthesis
Nitroaromatic compounds are a pivotal class of organic molecules characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. nih.gov This electronic modification makes nitroaromatics key intermediates in organic synthesis. For instance, the nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of other functionalities. researchgate.net This transformation is fundamental in the industrial synthesis of dyes, pharmaceuticals, and agrochemicals. google.com
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. ub.edu Its prevalence is due to its ability to impart favorable physicochemical properties, such as increased solubility and basicity, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov Piperidine derivatives are found in a broad spectrum of therapeutic agents, highlighting their importance as a privileged scaffold in medicinal chemistry. uni.lu
Overview of Research Trajectories for Complex Benzoic Acid Scaffolds
Research into complex benzoic acid scaffolds is a burgeoning field, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their potential applications. Current research trajectories include the late-stage functionalization of benzoic acid derivatives to rapidly generate libraries of compounds for biological screening. Furthermore, there is a growing interest in the design and synthesis of benzoic acid derivatives as "multi-target" agents in medicinal chemistry, capable of interacting with multiple biological targets to achieve a desired therapeutic effect. The development of new catalytic systems for the selective functionalization of C-H bonds in benzoic acids is also an active area of investigation, promising more efficient and environmentally benign synthetic routes.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRPCPEUQFCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587505 | |
| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-92-2 | |
| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Construction of 3 Nitro 2 Piperidin 1 Yl Benzoic Acid
Direct Synthesis Approaches to the Core Structure
Nitro Group Introduction Strategies on Piperidine-Substituted Benzoic Acid Precursors
One logical approach commences with a piperidine-substituted benzoic acid, such as 2-(piperidin-1-yl)benzoic acid. The introduction of the nitro group onto this pre-functionalized aromatic ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents play a pivotal role in the regiochemical outcome of the nitration. The carboxylic acid group is a meta-director, while the piperidinyl group, being an amine, is a strong ortho, para-director. However, under the strongly acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the piperidine (B6355638) nitrogen is protonated, transforming it into a meta-directing ammonium (B1175870) group. This change in directing effect can lead to a mixture of products, making the selective synthesis of the desired 3-nitro isomer challenging.
Controlling the reaction conditions, such as temperature and the specific nitrating agent used, is crucial for optimizing the yield of the desired 3-nitro isomer. Milder nitrating agents or alternative strategies that avoid strongly acidic conditions may be necessary to achieve the desired regioselectivity.
Piperidine Moiety Installation via Nucleophilic Aromatic Substitution on Nitro-Substituted Benzoic Acid Derivatives
An alternative and often more regioselective strategy involves the installation of the piperidine ring onto a pre-existing nitro-substituted benzoic acid derivative through nucleophilic aromatic substitution (SNAr). This approach typically starts with a 2-halo-3-nitrobenzoic acid, where the halogen acts as a leaving group. The electron-withdrawing nitro group, positioned ortho and para to the leaving group, activates the aromatic ring towards nucleophilic attack.
The reaction proceeds via the addition of piperidine to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity and yields the desired 3-nitro-2-(piperidin-1-yl)benzoic acid.
The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base can significantly influence the reaction rate and yield. Aprotic polar solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), are often employed to facilitate the reaction by solvating the cationic species and promoting the nucleophilic attack.
The reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to side reactions. Therefore, optimizing the temperature is essential for achieving a clean and efficient conversion. The addition of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
Table 1: Exemplary Reaction Conditions for Nucleophilic Aromatic Substitution
| Leaving Group | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| Chlorine | Piperidine | DMF | K2CO3 | 100-120 | Moderate to Good |
| Fluorine | Piperidine | DMSO | Et3N | 80-100 | Good to High |
| Bromine | Piperidine | NMP | K2CO3 | 110-130 | Moderate to Good |
Note: The yields are generalized and can vary based on specific substrate and precise reaction conditions.
A key advantage of the SNAr approach is the high degree of regioselectivity it offers. The strong activating effect of the nitro group directs the incoming nucleophile to the positions ortho and para to it. In the case of a 2-halo-3-nitrobenzoic acid, the halogen at the 2-position is ortho to the nitro group at the 3-position, making it the prime site for nucleophilic attack. This inherent electronic preference minimizes the formation of other isomers, leading to a cleaner product profile compared to the direct nitration of 2-(piperidin-1-yl)benzoic acid.
The nature of the leaving group can also influence the reaction rate, with fluorine often being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. The typical reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I.
Carboxylic Acid Group Formation from Precursor Functionalities (e.g., aldehyde oxidation)
A third synthetic strategy involves the formation of the carboxylic acid group as the final step. This approach would start with a precursor molecule that already contains the 3-nitro-2-(piperidin-1-yl)phenyl moiety, but with a different functional group at the 1-position that can be readily converted to a carboxylic acid. A common precursor is the corresponding aldehyde, 3-nitro-2-(piperidin-1-yl)benzaldehyde.
The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O). The choice of oxidant depends on the sensitivity of the other functional groups in the molecule. Given the presence of the piperidine and nitro groups, a selective oxidant that does not affect these moieties is preferred.
Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Solvent(s) | Typical Conditions |
| Potassium Permanganate (KMnO4) | Acetone, Water | Basic, then acidic workup |
| Jones Reagent (CrO3/H2SO4) | Acetone | Acidic, 0°C to room temp. |
| Silver Oxide (Ag2O) | Ethanol, Water | Basic |
Convergent and Divergent Synthetic Pathways
Beyond the linear, direct synthesis approaches, the construction of this compound can also be envisioned through convergent and divergent strategies.
Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. This compound itself could serve as a key intermediate in a divergent synthesis. The functional groups present—the carboxylic acid, the nitro group, and the piperidine ring—offer multiple handles for further chemical modification. For example, the carboxylic acid could be converted to esters, amides, or other derivatives. The nitro group could be reduced to an amine, which could then be further functionalized. The piperidine ring could also be modified. This approach is particularly valuable for the generation of chemical libraries for drug discovery or materials science applications.
Multi-Step Synthesis Design and Optimization
A plausible and commonly employed synthetic route to this compound commences with a commercially available precursor, 2-chloro-3-nitrobenzoic acid. This starting material possesses the necessary functionalities—a nitro group and a halogen leaving group—correctly positioned on the benzene (B151609) ring to facilitate the key synthetic transformation.
The core of the synthesis is the nucleophilic aromatic substitution reaction where piperidine displaces the chlorine atom at the C-2 position of the benzoic acid ring. The presence of the electron-withdrawing nitro group in the ortho position to the chlorine atom is crucial as it activates the aromatic ring towards nucleophilic attack. This activation occurs by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgchemistrysteps.comlibretexts.org
The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and stabilize the transition state. Optimization of the reaction conditions is paramount to maximize the yield and minimize the formation of byproducts. Key parameters that are often investigated include:
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions. A careful balance is necessary to ensure efficient conversion without compromising the purity of the product.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for complete conversion of the starting material.
Stoichiometry of Reactants: The molar ratio of piperidine to 2-chloro-3-nitrobenzoic acid can influence the reaction outcome. An excess of piperidine is often used to drive the reaction to completion.
Base: The presence of a base may be required to neutralize the hydrochloric acid formed as a byproduct of the reaction, thereby preventing the protonation of the piperidine nucleophile.
A typical representation of this key synthetic step is illustrated below:
Scheme 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Product | Byproduct |
| 2-Chloro-3-nitrobenzoic acid | Piperidine | This compound | Hydrochloric acid |
Investigation of Protecting Group Strategies
In the multi-step synthesis of complex molecules, protecting groups are often employed to temporarily mask reactive functional groups that might interfere with a desired chemical transformation. numberanalytics.com For the synthesis of this compound from 2-chloro-3-nitrobenzoic acid, the carboxylic acid group could potentially react with certain reagents under specific conditions.
However, in the primary synthetic route involving nucleophilic aromatic substitution with piperidine, the use of a protecting group for the carboxylic acid is often unnecessary. The nucleophilic attack of piperidine is highly selective for the electron-deficient carbon atom attached to the chlorine, and the carboxylic acid group is generally unreactive under these conditions.
Should a different synthetic strategy be employed where the carboxylic acid could interfere, a variety of protecting groups are available. Esters, such as methyl or ethyl esters, are common choices for protecting carboxylic acids. umb.edu These can be introduced via Fischer esterification and later removed by hydrolysis under acidic or basic conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical syntheses is of increasing importance to minimize environmental impact. nih.gov For the synthesis of this compound, several green chemistry aspects can be considered to enhance its sustainability.
Solvent-Free or Environmentally Benign Reaction Media
A key principle of green chemistry is the reduction or elimination of hazardous solvents. The reaction between 2-chloro-3-nitrobenzoic acid and piperidine is a candidate for being performed under solvent-free conditions or in environmentally benign solvents.
Solvent-free reactions, where the reactants themselves act as the reaction medium, can offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates. The feasibility of a solvent-free approach would depend on the physical properties of the reactants, such as their melting points and ability to form a homogeneous reaction mixture at elevated temperatures.
Alternatively, the use of greener solvents is a viable strategy. Water is an ideal green solvent, and some nucleophilic aromatic substitution reactions have been successfully carried out in aqueous media. nih.gov Other environmentally benign options include polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and recyclable. The choice of a green solvent would require experimental investigation to ensure efficient reaction and product isolation.
Catalyst Development for Sustainable Synthesis
While the nucleophilic aromatic substitution reaction for this synthesis can proceed without a catalyst, the development of a catalyst could enhance its efficiency and sustainability. For N-arylation reactions, which are analogous to the formation of the C-N bond in the target molecule, various catalytic systems have been developed.
Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2 Piperidin 1 Yl Benzoic Acid
Electronic Effects of Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 3-Nitro-2-(piperidin-1-yl)benzoic acid is profoundly influenced by the electronic properties of its three substituents: the nitro group, the piperidin-1-yl group, and the carboxylic acid group. These groups modulate the electron density of the aromatic system through a combination of inductive and resonance effects, thereby dictating its behavior in chemical reactions.
Inductive and Resonance Effects of the Nitro Group at Position 3
The nitro group (-NO₂) is a potent electron-withdrawing group (EWG), a characteristic that significantly diminishes the electron density of the aromatic ring. vedantu.comlibretexts.org This electron withdrawal occurs through two distinct mechanisms:
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework. byjus.com
Resonance Effect (-M): The nitro group also withdraws electrons through the pi (π) system via resonance delocalization. researchgate.net
When positioned meta to the carboxylic acid group (at position 3), the resonance effect is limited because there is no direct conjugation that allows for delocalization from the carboxyl group. researchgate.net However, the strong inductive effect remains fully operational. researchgate.net This net electron withdrawal deactivates the ring towards electrophilic aromatic substitution but increases the acidity of the carboxylic acid. libretexts.orgquora.com The electron-withdrawing nature of the nitro group stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, making the parent acid a stronger acid. libretexts.orgwikipedia.org For instance, 3-nitrobenzoic acid is approximately ten times more acidic than unsubstituted benzoic acid. wikipedia.org
Table 1: Comparison of Acidity (pKa) for Benzoic Acid and a Related Nitro-Substituted Acid Data presented for illustrative purposes to show the effect of a meta-nitro group.
| Compound | pKa Value | Reference |
|---|---|---|
| Benzoic Acid | 4.20 | libretexts.org |
| 3-Nitrobenzoic Acid | 3.47 | wikipedia.org |
Influence of the Piperidin-1-yl Group at Position 2 on Electron Density
The piperidin-1-yl group, a cyclic secondary amine attached to the benzene ring, acts as an electron-donating group (EDG). Its influence is also twofold:
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This +M effect significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the piperidinyl group.
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
Ortho-Effect Considerations in Substituted Benzoic Acids
The presence of the piperidin-1-yl group at the ortho position relative to the carboxylic acid introduces a phenomenon known as the "ortho-effect". byjus.comvedantu.com This effect generally causes ortho-substituted benzoic acids to be stronger acids than their meta and para isomers, and even stronger than benzoic acid itself, irrespective of the substituent's electronic nature. vedantu.comwikipedia.org
The primary mechanism behind the ortho-effect is Steric Inhibition of Resonance (SIR). vedantu.com The steric bulk of the ortho-substituent—in this case, the piperidin-1-yl group—forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This rotation disrupts the π-conjugation between the carboxyl group and the aromatic ring. vedantu.com This loss of resonance destabilizes the undissociated acid molecule, but more importantly, it stabilizes the resulting carboxylate anion. By preventing resonance delocalization into the ring, the negative charge is more effectively localized on the oxygen atoms of the carboxylate, leading to greater stability of the conjugate base and thus, a higher acidity for the parent molecule. vedantu.com
Nucleophilic Aromatic Substitution Reactions of the Nitro Group
While the electron-rich nature of aromatic rings typically favors electrophilic substitution, the presence of a strong electron-withdrawing group like -NO₂ can make the ring susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org This reaction, known as Nucleophilic Aromatic Substitution (SNAr), involves the replacement of a leaving group on the ring by a nucleophile.
Reactivity Profiling with Various Nucleophiles
In the context of this compound, the nitro group itself can potentially be displaced in an SNAr reaction, as the nitro group can activate the ring for nucleophilic attack. chemistrysteps.comsmolecule.com The reaction's feasibility depends on the strength of the attacking nucleophile and the stability of the intermediate formed. The electron-donating piperidinyl group would typically decrease the ring's electrophilicity, making SNAr more difficult. However, the powerful activating effect of the nitro group may overcome this.
Table 2: Hypothetical Reactivity Profile for SNAr on this compound This profile is based on the general reactivity of nitro-activated aromatic systems with common nucleophiles, as specific experimental data for this compound is not readily available.
| Nucleophile Type | Example Nucleophile | Expected Product (Displacement of -NO₂) | Anticipated Reactivity |
|---|---|---|---|
| Alkoxides | Methoxide (CH₃O⁻) | 3-Methoxy-2-(piperidin-1-yl)benzoic acid | Moderate to good; strong nucleophiles are effective in SNAr. |
| Amines | Ammonia (NH₃) | 3-Amino-2-(piperidin-1-yl)benzoic acid | Moderate; neutral amines are generally less reactive than anionic nucleophiles. |
| Thiolates | Thiopenolate (C₆H₅S⁻) | 3-(Phenylthio)-2-(piperidin-1-yl)benzoic acid | Good; thiolates are excellent nucleophiles for SNAr reactions. |
| Halides | Fluoride (F⁻) | 3-Fluoro-2-(piperidin-1-yl)benzoic acid | Variable; reactivity depends heavily on reaction conditions (e.g., solvent, counter-ion). |
Mechanistic Studies of Substitution Pathways
The predominant mechanism for SNAr reactions on nitro-activated aromatic rings is the addition-elimination pathway . chemistrysteps.comyoutube.com This two-step process involves:
Nucleophilic Addition: The reaction begins with the attack of the nucleophile on the carbon atom bonded to the nitro group. This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. youtube.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this complex is critical, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, the nitrite (B80452) ion, NO₂⁻) is expelled, and the aromaticity of the ring is restored to form the final product. chemistrysteps.com
Recent studies have also identified a concerted SNAr (cSNAr) mechanism for some systems, where the bond-forming and bond-breaking steps occur simultaneously without the formation of a stable Meisenheimer intermediate. nih.govnih.gov However, for highly activated systems involving nitro groups, the stepwise addition-elimination mechanism is generally considered the more probable pathway. nih.gov
An exploration of the chemical reactivity of this compound reveals a molecule with distinct functional groups—a carboxylic acid, a nitro group, and a piperidine (B6355638) ring—each susceptible to a range of chemical transformations. While direct research on this specific molecule is limited, its reactivity can be inferred from established principles and studies on closely related compounds. This article delves into the mechanistic investigations of its carboxylic acid moiety, the reduction and oxidation chemistry of its nitro group, and the transformations of its piperidine ring.
Conclusion
3-Nitro-2-(piperidin-1-yl)benzoic acid represents a fascinating molecular architecture within the broader class of functionalized benzoic acid derivatives. While detailed experimental studies on this specific compound are limited in publicly accessible literature, its chemical properties and reactivity can be largely predicted based on the well-understood chemistry of its constituent functional groups. The convergence of the nitroaromatic, piperidine (B6355638), and carboxylic acid moieties in a single scaffold makes it a molecule of significant interest for future research in synthetic and medicinal chemistry. Further investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.
Computational and Theoretical Chemistry of 3 Nitro 2 Piperidin 1 Yl Benzoic Acid
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool that illustrates the charge distribution on a molecule's surface. It allows for the visual identification of electron-rich and electron-poor regions, which are fundamental in predicting intermolecular interactions and chemical reactivity. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, denote electron-deficient regions prone to nucleophilic attack.
Identification of Electrophilic and Nucleophilic Sites
For 3-Nitro-2-(piperidin-1-yl)benzoic acid, a theoretical MEP analysis would be expected to identify distinct reactive sites:
Nucleophilic Sites: The highest negative potential (deepest red) would likely be concentrated on the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid group. These regions, being rich in electron density, represent the primary centers for attack by electrophiles.
Electrophilic Sites: The most positive potential (deepest blue) would be anticipated around the acidic hydrogen atom of the carboxylic acid's hydroxyl group, making it the most probable site for nucleophilic attack or deprotonation by a base. The hydrogen atoms attached to the carbon atoms of the benzene (B151609) and piperidine (B6355638) rings would exhibit a lesser positive potential.
A hypothetical representation of these findings is presented in the table below.
Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound
| Predicted Site | Location | Electrostatic Potential | Predicted Reactivity |
| Nucleophilic | Oxygen atoms of the nitro (NO₂) group | Highly Negative | Prone to electrophilic attack |
| Nucleophilic | Carbonyl oxygen of the carboxylic acid (-COOH) group | Negative | Prone to electrophilic attack |
| Electrophilic | Hydrogen atom of the carboxylic acid (-COOH) group | Highly Positive | Prone to nucleophilic attack/deprotonation |
| Electrophilic | Hydrogen atoms on the aromatic ring | Slightly Positive | Susceptible to strong nucleophiles |
This table is illustrative and based on established chemical principles, not on published experimental or computational data for the specific compound.
Global and Local Reactivity Descriptors
Derived from Density Functional Theory (DFT), global and local reactivity descriptors provide quantitative measures of a molecule's stability and reactivity.
Fukui Functions for Site-Specific Reactivity Prediction
Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the most reactive centers. This analysis provides a more detailed picture of reactivity than the MEP surface alone. For this compound, Fukui functions would likely confirm the high reactivity of the oxygen and acidic hydrogen atoms.
Steric and Stereoelectronic Effects
The spatial arrangement and electronic properties of the substituents on the benzoic acid core would profoundly influence the molecule's conformation and reactivity.
Steric Effects: The bulky piperidine ring and the adjacent nitro group at the ortho positions create significant steric hindrance. This crowding would likely force the carboxylic acid group and the piperidine ring to twist out of the plane of the benzene ring. Such a non-planar conformation would impact the molecule's ability to pack in a crystal lattice and could hinder the approach of reactants to the functional groups.
Steric Inhibition of Resonance Effects in Ortho-Substituted Systems
A fundamental concept in the chemistry of substituted benzene compounds is the "ortho effect," where a substituent at the position ortho to a functional group causes steric hindrance that can significantly alter the molecule's properties. In the case of ortho-substituted benzoic acids, this phenomenon often leads to Steric Inhibition of Resonance (SIR). SIR occurs when a bulky ortho-substituent forces a planar functional group, such as a carboxylic acid, to twist out of the plane of the aromatic ring. This loss of coplanarity disrupts the π-orbital overlap between the functional group and the benzene ring, thereby inhibiting resonance.
In this compound, the C1 carbon is attached to a carboxylic acid group, while the C2 position is substituted with a sterically demanding piperidinyl group. This arrangement causes significant steric repulsion between the piperidine ring and the carboxylic acid. To relieve this strain, the molecule must undergo geometric distortions. The most likely distortion is the rotation of the carboxylic acid group around the C(aryl)-C(carboxyl) bond, moving it out of the benzene ring's plane.
This twisting has profound electronic consequences. For a typical benzoic acid, resonance allows for the delocalization of electrons between the carboxyl group and the aromatic ring. When this resonance is inhibited, the electronic character of both the ring and the carboxyl group is altered. Overcrowded systems may undergo such geometric deformations to balance the competing demands of aromatic stabilization and strain relief. nih.gov The presence of bulky substituents can hinder the ability of a molecule to maintain a planar conformation, which in turn reduces its stability. numberanalytics.com
| Parameter | Expected Consequence | Rationale |
| C(2)-C(1)-C(carboxyl)=O Dihedral Angle | Significantly non-zero (e.g., 40-70°) | Steric repulsion between the ortho-piperidinyl group and the carboxylic acid group forces the latter out of the benzene plane to minimize strain. |
| Resonance Stabilization | Decreased | The loss of coplanarity between the carboxylic acid and the benzene ring reduces π-orbital overlap, inhibiting electron delocalization. |
| Acidity (pKa) | Lower (more acidic) than non-ortho substituted analogs | The carboxylate anion conjugate base is stabilized because the negative charge is localized on the two oxygen atoms, forming equivalent resonance structures without delocalizing into the ring, a state favored when SIR is present. |
This interactive table summarizes the expected effects of Steric Inhibition of Resonance in this compound based on established principles for ortho-substituted systems.
Conformational Preferences and Energy Barriers of Rotation
The conformational landscape of this compound is complex, defined by several rotatable bonds and the non-planar structure of the piperidine ring. Computational methods, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying low-energy conformers and the energy barriers that separate them. nih.gov
The key rotational dynamics to consider are:
Rotation about the C(aryl)–COOH bond: As established by the principle of SIR, this bond's rotation is highly hindered. The transition state for a 90° rotation, where resonance is completely broken, is expected to be a high-energy point, but the ground state itself is already significantly twisted. The energy barrier to rotation determines whether different conformational isomers (atropisomers) can be isolated. For other ortho-substituted systems, these barriers can be substantial. For example, the calculated rotational barrier for ortho-hydroxy benzoic acid is nearly 40 kJ·mol⁻¹. researchgate.net
Rotation about the C(aryl)–N(piperidine) bond: Rotation around this bond is also restricted due to steric clashes between the piperidine ring's α-hydrogens and the adjacent carboxylic acid and nitro groups. This rotation would alter the orientation of the piperidine ring relative to the benzene plane, influencing potential intramolecular interactions.
Piperidine Ring Pucker: The piperidine ring itself is not planar and typically adopts a chair conformation to minimize angular and torsional strain. rsc.org However, boat and twist-boat conformations are also possible. nih.govacs.org In N-aryl piperidines, the conjugation of the nitrogen lone pair with the aromatic ring introduces a partial double-bond character to the C-N bond, which can influence the ring's conformational preferences. nih.govresearchgate.net Computational studies on related N-acyl and N-aryl piperazines have shown a preference for conformations where substituents are in the axial position to avoid steric clashes. nih.gov
| Rotational/Conformational Change | Estimated Energy Barrier (kJ/mol) | Notes |
| Rotation about C(aryl)–COOH bond | 35 - 50 | High barrier due to severe steric hindrance from the ortho-piperidinyl group. This value is an estimate based on similarly crowded ortho-substituted benzoic acids. researchgate.net |
| Rotation about C(aryl)–N(piperidine) bond | 25 - 40 | Significant barrier due to steric interactions with both the -COOH and -NO₂ groups. |
| Piperidine Chair-to-Chair Interconversion | 20 - 30 | The barrier may be higher than unsubstituted piperidine due to the bulky N-aryl substituent, but lower than rotation around the exocyclic bonds. |
This interactive table presents illustrative estimates for the energy barriers associated with key conformational changes in this compound. The values are based on computational data for analogous molecular systems.
Applications in Advanced Organic Synthesis and Material Science
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of functional groups on the 3-Nitro-2-(piperidin-1-yl)benzoic acid framework makes it an important intermediate in the synthesis of more complex molecules, particularly heterocyclic systems and highly functionalized aromatic compounds.
The structure of this compound is well-suited for the construction of fused nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.
Benzothiazinones: This class of compounds, particularly 8-nitrobenzothiazinones (BTZs), has been identified as a promising category of antimycobacterial agents. researchgate.net The synthesis of the benzothiazinone core often begins with a 2-chloro-3-nitrobenzoic acid derivative. rsc.org In these synthetic pathways, the 2-chloro-3-nitrobenzoic acid is first activated, for instance by converting it to an acid chloride. This intermediate can then undergo cyclization reactions to form the thiazinone ring. The piperidine (B6355638) group, or other secondary amines, can be introduced at the C-2 position of the benzothiazinone scaffold. researchgate.netgoogle.com For example, various 2-(substituted-piperidin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e] researchgate.netrsc.orgthiazin-4-ones have been synthesized by reacting the appropriate piperidine derivative with a methylthio-activated benzothiazinone precursor (BTZ-SMe). google.com The nitro group at the 8-position (equivalent to the 3-position of the original benzoic acid) is often crucial for the biological activity of these compounds. rsc.org
Quinolones: Quinolones are another significant class of nitrogen-containing heterocycles with broad applications, including as antibacterial agents. nih.govmdpi.com The synthesis of the quinolone core frequently involves the cyclization of substituted anthranilic acids or their synthetic equivalents. The this compound molecule can serve as a precursor to such an equivalent. A key transformation is the reduction of the nitro group to an amine. The resulting 3-amino-2-(piperidin-1-yl)benzoic acid contains the necessary ortho-amino benzoic acid functionality to construct the quinolone ring system, often through condensation reactions with β-ketoesters or similar three-carbon units. The piperidine moiety at the 2-position and the original substitution pattern on the benzene (B151609) ring become incorporated into the final, functionalized quinolone structure. researchgate.netresearchgate.netorientjchem.org
Beyond heterocycle synthesis, this compound is a valuable building block for creating diverse, highly functionalized aromatic systems. The differential reactivity of its functional groups allows for a wide range of chemical transformations.
The nitro group is one of the most versatile functional groups in organic synthesis. nih.gov It can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of sulfonamides. This transformation converts the strong electron-withdrawing nature of the nitro group into the electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. mdpi.com
The carboxylic acid group provides another handle for modification. It can be converted into esters, amides, acid chlorides, or alcohols (via reduction), allowing for the attachment of various side chains and the construction of larger molecular assemblies. nih.gov The piperidine ring itself contributes to the structural complexity and can be a key pharmacophoric element in medicinal chemistry. The combination of these three distinct functional points on a single aromatic ring makes this compound a powerful platform for generating molecular diversity. nih.govnih.gov
Scaffold for Derivatization towards Novel Chemical Entities
The intrinsic structure of this compound makes it an ideal scaffold for chemical derivatization. By systematically modifying its different components, libraries of novel compounds can be generated for screening in drug discovery and materials science.
The design of new derivatives can target several positions on the parent scaffold, allowing for fine-tuning of the molecule's steric and electronic properties.
Modification of the Carboxylic Acid: The carboxyl group can be readily converted into a variety of amides and esters. For instance, coupling with different primary or secondary amines (including substituted piperazines or piperidines) yields a diverse set of amides. nih.govunisi.it
Substitution on the Piperidine Ring: Instead of the parent piperidine, various substituted piperidines can be used in the initial synthesis. This allows for the introduction of functional groups on the piperidine ring itself, such as alkyl, aryl, or fluoro groups, which can significantly influence the molecule's properties. google.com
Substitution on the Aromatic Ring: While the parent compound is substituted at positions 1, 2, and 3, additional substituents can be introduced on the remaining positions (4, 5, 6) of the benzene ring to modulate the electronic landscape of the molecule.
The following table summarizes potential derivatization strategies for the this compound scaffold.
| Modification Site | Reaction Type | Resulting Functional Group/Moiety | Potential Application |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amidation | Amides (-CONR₂) | Modulating solubility, H-bonding |
| Carboxylic Acid (-COOH) | Esterification | Esters (-COOR) | Prodrug design, property tuning |
| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) | Further functionalization, altering electronics |
| Piperidine Ring | Use of Substituted Piperidines | Functionalized Piperidine Moiety | Exploring structure-activity relationships |
| Aromatic Ring | Further Aromatic Substitution | Polysubstituted Benzene Core | Fine-tuning electronic properties |
Structure-Reactivity Relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. For this compound and its derivatives, the interplay between the functional groups is key.
Furthermore, the steric bulk of the piperidine ring and any substituents on it can influence the accessibility of the adjacent nitro and carboxylic acid groups, potentially directing the outcome of chemical transformations. Understanding these relationships is crucial for designing efficient synthetic routes and for predicting the chemical behavior of new derivatives based on this scaffold.
Strategies for Chiral Synthesis of Piperidine-Containing Benzoic Acids
While this compound is itself achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters. The synthesis of enantiomerically pure piperidine-containing compounds is of great importance, as different enantiomers of a chiral drug can have vastly different biological activities. Several strategies exist for the asymmetric synthesis of chiral piperidines, which can then be incorporated into benzoic acid scaffolds. mdpi.comresearchgate.net
Chiral Auxiliary Method: This approach involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction. For example, a chiral auxiliary like D-phenylglycinol can be used to synthesize chiral 3-substituted piperidin-2-ones. The auxiliary controls the facial selectivity of an alkylation reaction, after which it can be cleaved to yield the enantiomerically enriched product. researchgate.net
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to generate a large amount of an enantiomerically enriched product. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) derivatives and boronic acids, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cn
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, and converts them through a series of chemical reactions into the desired chiral target molecule.
Enzymatic Methods: Biocatalysis offers a highly selective means of producing chiral compounds. Enzymes can be used for kinetic resolution of a racemic mixture (selectively reacting with one enantiomer) or for the desymmetrization of a prochiral substrate to form a chiral product. researchgate.net
A comparison of these strategies is presented in the table below.
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective bond formation. | Often high diastereoselectivity, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | High efficiency (low catalyst loading), broad substrate scope. | Catalyst development can be complex and expensive. |
| Chiral Pool Synthesis | Starting from a naturally occurring, enantiopure molecule. | Absolute stereochemistry is pre-defined. | Limited to the structures derivable from available starting materials. |
| Enzymatic Methods | Use of enzymes for stereoselective transformations. | Extremely high enantioselectivity, mild reaction conditions. | Enzymes can have limited substrate tolerance and stability. |
These asymmetric strategies provide robust pathways to access chiral piperidine-containing benzoic acids, enabling detailed investigation of their stereochemistry-dependent properties in various applications.
Enantioselective and Diastereoselective Approaches
The synthesis of enantiomerically pure forms of this compound and its derivatives hinges on atroposelective strategies that control the orientation of the piperidine ring relative to the substituted benzene plane during the key bond-forming step. While direct diastereoselective approaches would require a pre-existing chiral center, the primary focus for this achiral molecule is on enantioselective methods to access its atropisomers.
Modern synthetic methodologies offer several plausible routes. A prominent strategy involves the transition-metal-catalyzed C-N cross-coupling of a piperidine nucleophile with a prochiral 2-halo-3-nitrobenzoic acid derivative. The use of a chiral ligand complexed to a metal center, such as palladium or iridium, can effectively induce asymmetry during the bond formation, leading to one atropisomer in excess. researchgate.netnih.gov The success of such a reaction is highly dependent on the careful selection of the chiral ligand, metal precursor, and reaction conditions to maximize both yield and enantiomeric excess (e.e.).
Organocatalysis presents another powerful tool for asymmetric synthesis. acs.org Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, could potentially be employed to catalyze the nucleophilic aromatic substitution reaction enantioselectively. thieme-connect.comacs.org These catalysts can activate the substrate through the formation of chiral intermediates, guiding the incoming piperidine nucleophile to a specific face of the molecule.
A hypothetical screening of chiral ligands for an atroposelective palladium-catalyzed C-N coupling is presented below, illustrating a typical research approach to optimize such a transformation.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | (R)-BINAP | Toluene | 80 | 65 | 78 |
| 2 | (S)-Phos | Dioxane | 100 | 72 | 85 |
| 3 | (R)-Josiphos | Toluene | 80 | 88 | 92 |
| 4 | (S)-Xyl-BINAP | Dioxane | 100 | 91 | 96 |
| 5 | (R)-DTBM-SEGPHOS | THF | 65 | 75 | 88 |
Synthesis of Stereoisomers and their Independent Characterization
The synthesis and characterization of individual stereoisomers of this compound are crucial for understanding their distinct properties and potential applications. The process begins with the synthesis of a racemic mixture of the atropisomers, followed by their separation and subsequent characterization.
Synthesis of Racemic Atropisomers
The racemic mixture can be readily synthesized via a standard nucleophilic aromatic substitution reaction. Typically, 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid is treated with piperidine in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Heating the reaction mixture facilitates the displacement of the halide, affording the racemic product.
Resolution of Atropisomers
Once the racemic mixture is obtained, the separation of the individual enantiomers (resolution) is performed. The most common and effective technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving atropisomers. researchgate.net The separated enantiomers can be collected for subsequent characterization and use.
Independent Characterization
After separation, each atropisomeric enantiomer is independently characterized to confirm its purity and determine its absolute configuration.
Chiroptical Methods: Specific rotation is measured using a polarimeter. The two enantiomers will exhibit equal but opposite optical rotation values ([α]D). Circular Dichroism (CD) spectroscopy provides further information about the stereochemical structure and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations.
NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For stable atropisomers, the ¹H and ¹³C NMR spectra can show distinct signals for each enantiomer. ulisboa.ptresearchgate.net In some cases, chiral solvating agents may be added to a solution of the racemate to induce separation of NMR signals, allowing for the determination of enantiomeric purity. acs.org
X-ray Crystallography: Unambiguous determination of the solid-state structure and absolute configuration can be achieved through single-crystal X-ray diffraction analysis. researchgate.net This technique provides precise information on bond lengths, angles, and the spatial arrangement of the atoms, confirming the presence of axial chirality.
Thermal Stability: The rotational energy barrier that prevents interconversion of the atropisomers can be determined by heating a sample of a single enantiomer and monitoring its racemization over time, often using chiral HPLC. researchgate.net
The table below summarizes hypothetical characterization data for the resolved atropisomers of this compound.
| Property | Atropisomer A | Atropisomer B |
|---|---|---|
| Melting Point (°C) | 185-187 | 186-188 |
| Specific Rotation [α]D (c=1, CHCl3) | +45.5° | -45.2° |
| Chiral HPLC Retention Time (min) | 12.3 | 15.8 |
| ¹H NMR (δ, ppm, Aryl-H) | 7.95 (d), 7.81 (d), 7.50 (t) | 7.96 (d), 7.82 (d), 7.51 (t) |
| Rotational Energy Barrier (kcal/mol) | >30 |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Research Gaps
To date, the primary academic contribution related to 3-Nitro-2-(piperidin-1-yl)benzoic acid is the documented existence and availability of its un-nitrated precursor, 3-(piperidin-1-yl)benzoic acid. biosynth.com The broader class of nitrobenzoic acids and piperidine (B6355638) derivatives is well-established in chemical literature, but this specific isomer remains conspicuously absent from detailed study.
The most significant research gap is the near-complete lack of published data on the compound itself. There is a clear need for foundational research to establish its fundamental properties. Key unanswered questions include:
What are the most efficient and scalable synthetic routes?
What are its detailed spectroscopic and crystallographic characteristics?
What are its fundamental physicochemical properties, such as solubility, stability, and electronic properties?
Does it possess any significant biological activity or utility as a synthetic intermediate?
Emerging Methodologies for Synthesis and Characterization
Future research should focus on moving beyond traditional synthetic methods to embrace modern, more efficient techniques. For isomers like 4-Nitro-3-(piperidin-1-yl)benzoic acid, synthesis often involves the nitration of the corresponding piperidinyl benzoic acid. smolecule.com Emerging methodologies could offer superior control, yield, and safety for this transformation.
Table 1: Potential Emerging Synthesis Methodologies
| Methodology | Potential Advantages for Synthesis | Relevant Precedent |
|---|---|---|
| Continuous Flow Chemistry | Enhanced control over reaction temperature and time, improved safety for nitration reactions, potential for higher yields and purity. | Employed for industrial production of related isomers to enhance yield and purity. smolecule.com |
| Radical-Mediated Cyclization | Novel routes to construct the piperidine ring on a pre-functionalized benzoic acid core. | Recent advances show the synthesis of polysubstituted piperidines from 1,6-enynes via radical cyclization. mdpi.com |
| Metal-Catalyzed Reactions | Gold(I)-catalyzed intramolecular dearomatization/cyclization offers a sophisticated method for creating complex piperidine structures. mdpi.com | Provides a pathway for constructing highly functionalized heterocyclic systems. mdpi.com |
| Nitro-Mannich/Reduction Cyclization | A stereoselective approach that could be adapted to control the stereochemistry of derivatives. | Used for the asymmetric synthesis of other complex piperidines. mdpi.com |
For characterization, while standard techniques like NMR and IR spectroscopy are essential, advanced methods will be crucial. Single-crystal X-ray diffraction would provide unambiguous structural confirmation and insights into the solid-state packing and intermolecular interactions, which are critical for materials science applications. mdpi.com Advanced mass spectrometry techniques can elucidate fragmentation patterns and confirm molecular weight with high precision. niscpr.res.in
Untapped Potential in Advanced Synthetic Applications and Materials Science
The true potential of this compound likely lies in its application as a specialized building block. The presence of three distinct functional handles—the carboxylic acid, the nitro group, and the piperidine ring—opens numerous possibilities.
In medicinal chemistry , this compound is a candidate for scaffold-based drug discovery. The benzoic acid core is a feature of many pharmaceuticals. researchgate.netpreprints.org The nitro group can act as a hydrogen bond acceptor or be reduced to an amino group, providing a vector for further functionalization. smolecule.com The piperidine ring is a common motif in centrally active drugs. The unique ortho-positioning of the bulky piperidine next to the nitro group could impart specific conformational constraints, potentially leading to high selectivity for biological targets like enzymes or receptors. smolecule.com Research on related 3-nitro-2-styryl amide derivatives as potential cancer chemopreventives suggests that the 3-nitrobenzoic acid framework is a promising starting point for oncological research. ncat.edu
In materials science , the compound's structure is suitable for developing novel organic materials. smolecule.com The nitro group is a strong electron-withdrawing group, which can be used to create molecules with interesting optical or electronic properties, such as non-linear optical (NLO) materials or components for organic electronics. nih.gov The carboxylic acid allows for incorporation into larger structures like metal-organic frameworks (MOFs) or polymers.
Interdisciplinary Research Opportunities in Theoretical and Applied Chemistry
The exploration of this compound would benefit immensely from a collaborative, interdisciplinary approach.
Table 2: Potential Interdisciplinary Research Avenues
| Collaborating Fields | Research Focus | Desired Outcome |
|---|---|---|
| Synthetic Chemistry & Computational Chemistry | Use Density Functional Theory (DFT) to predict spectroscopic data (NMR, IR), molecular orbitals (HOMO/LUMO), and reaction pathways. | Guide synthetic efforts, rationalize observed reactivity, and predict potential properties before synthesis. |
| Medicinal Chemistry & Pharmacology | Synthesize a library of derivatives and perform in-vitro screening against various biological targets (e.g., kinases, GPCRs, bacterial enzymes). | Identify lead compounds for drug discovery programs based on the compound's scaffold. smolecule.comncat.edu |
| Materials Science & Physical Chemistry | Investigate the solid-state properties of the compound and its derivatives, including crystal engineering and photophysical studies. | Develop new materials with tailored optical, electronic, or thermal properties. nih.gov |
| Analytical Chemistry & Process Chemistry | Develop and validate robust analytical methods for quantifying the compound and its impurities; optimize synthetic routes for scalability. | Establish quality control standards and create a viable path toward larger-scale production for further research. smolecule.com |
By combining theoretical predictions with empirical synthesis and testing, the research community can accelerate the discovery cycle and efficiently uncover the most promising applications for this currently understudied molecule.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Nitro-2-(piperidin-1-yl)benzoic acid, and what key reaction conditions require optimization?
- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by piperidine substitution. Key steps include:
- Nitration : Use concentrated HNO₃ in H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
- Piperidine introduction : Employ nucleophilic aromatic substitution (SNAr) with piperidine under reflux in polar aprotic solvents (e.g., DMF) .
- Optimization : Monitor reaction progress via TLC or HPLC to balance yield and purity. Adjust stoichiometry of piperidine (1.5–2.0 equivalents) to minimize side products .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 276.2) and detect impurities .
- ¹H/¹³C NMR : Validate substitution patterns (e.g., nitro group at C3, piperidine at C2) and aromatic proton splitting .
- HPLC with reference standards : Compare retention times and peak areas to certified materials (e.g., pharmaceutical-grade benzoic acid derivatives) .
Q. What are the known metabolic pathways of structurally similar benzoic acid derivatives, and how might they inform studies on this compound?
- Methodological Answer : Benzoic acid derivatives are metabolized via:
- Glucuronidation : Conjugation with glucuronic acid (dominant pathway for excretion) .
- Nitro group reduction : Microbial or hepatic reduction to amines, which may form reactive intermediates .
- Research implications : Assess metabolic stability using hepatocyte assays and monitor nitro-reduction products via LC-MS/MS .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound in different assay systems be resolved?
- Methodological Answer :
- Assay standardization : Control variables like pH, solvent (DMSO concentration ≤0.1%), and cell viability .
- Orthogonal assays : Compare results across microbial (e.g., S. cerevisiae growth inhibition) and mammalian (e.g., MTT cytotoxicity) models .
- Mechanistic studies : Use gene knockout strains (e.g., TPO1-deficient yeast) to isolate transporter-mediated resistance .
Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for in vitro studies?
- Methodological Answer :
- pH adjustment : Use buffers near the compound’s pKa (~2.5 for nitrobenzoic acid) to enhance ionization .
- Co-solvents : Add 5–10% PEG-400 or cyclodextrins to improve solubility without denaturing proteins .
- Stability testing : Conduct accelerated degradation studies (40°C, 75% RH) and quantify hydrolytic products via UPLC .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or transporters (e.g., Tpo1) .
- QSAR modeling : Corrogate electronic descriptors (e.g., nitro group’s Hammett σ) with antimicrobial activity .
- MD simulations : Assess ligand-protein stability in aqueous environments over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
